molecular formula C19H21ClN2O2 B4910526 Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate

Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate

Cat. No.: B4910526
M. Wt: 344.8 g/mol
InChI Key: XDBHJKBIAODRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate typically involves the reaction of 4-chlorophenylpiperazine with methyl 4-formylbenzoate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the carbonyl carbon of the benzoate ester, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield. Purification of the product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-allergic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the chlorophenyl group play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate is unique due to its specific substitution pattern and the presence of both a benzoate ester and a chlorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-19(23)16-4-2-15(3-5-16)14-21-10-12-22(13-11-21)18-8-6-17(20)7-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHJKBIAODRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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